Cas no 2098081-22-0 (2-Azido-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide)

2-Azido-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-azido-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide
- 2-azido-N-methyl-N-(thian-4-yl)acetamide
- 2-Azido-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide
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- Inchi: 1S/C8H14N4OS/c1-12(8(13)6-10-11-9)7-2-4-14-5-3-7/h7H,2-6H2,1H3
- InChI Key: WXZLNCYHDPUPNF-UHFFFAOYSA-N
- SMILES: S1CCC(CC1)N(C(CN=[N+]=[N-])=O)C
Computed Properties
- Exact Mass: 214.08883226 g/mol
- Monoisotopic Mass: 214.08883226 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 214.29
- Topological Polar Surface Area: 60
- XLogP3: 2
2-Azido-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Azido-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-7530-10g |
2-azido-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide |
2098081-22-0 | 95%+ | 10g |
$3034.0 | 2023-09-07 | |
Life Chemicals | F1907-7530-2.5g |
2-azido-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide |
2098081-22-0 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
TRC | A193866-500mg |
2-Azido-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide |
2098081-22-0 | 500mg |
$ 365.00 | 2022-04-27 | ||
TRC | A193866-100mg |
2-Azido-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide |
2098081-22-0 | 100mg |
$ 95.00 | 2022-04-27 | ||
Life Chemicals | F1907-7530-1g |
2-azido-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide |
2098081-22-0 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
Life Chemicals | F1907-7530-0.5g |
2-azido-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide |
2098081-22-0 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
Life Chemicals | F1907-7530-5g |
2-azido-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide |
2098081-22-0 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
TRC | A193866-1g |
2-Azido-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide |
2098081-22-0 | 1g |
$ 570.00 | 2022-04-27 | ||
Life Chemicals | F1907-7530-0.25g |
2-azido-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide |
2098081-22-0 | 95%+ | 0.25g |
$595.0 | 2023-09-07 |
2-Azido-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide Related Literature
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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2. Book reviews
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
Additional information on 2-Azido-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide
Introduction to 2-Azido-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide (CAS No. 2098081-22-0)
2-Azido-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide, identified by the Chemical Abstracts Service Number (CAS No.) 2098081-22-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of an azido functional group and a tetrahydro-2H-thiopyran moiety, which contribute to its unique chemical properties and potential biological activities.
The structural framework of 2-Azido-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide incorporates several key features that make it of interest in synthetic and medicinal chemistry. The azido group (–N₃) is a versatile functional handle that can undergo various transformations, including nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Additionally, the tetrahydro-2H-thiopyran ring is a fused five-membered heterocycle containing sulfur, which is known for its presence in numerous bioactive natural products and pharmaceuticals. The incorporation of this motif into 2-Azido-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide suggests potential interactions with biological targets, such as enzymes or receptors, which could be exploited for therapeutic purposes.
In recent years, there has been growing interest in the development of novel scaffolds based on thiopyran derivatives due to their reported pharmacological properties. For instance, studies have demonstrated that thiopyran-based compounds can exhibit antimicrobial, anti-inflammatory, and even anticancer activities. The presence of the azido group in 2-Azido-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide further enhances its synthetic utility, allowing for further derivatization and exploration of its biological potential.
The compound's N-methylacetamide moiety also contributes to its overall structure, providing a polar amide group that can interact with biological systems. Amides are common motifs in drug molecules due to their ability to form hydrogen bonds, which can be crucial for binding affinity and specificity. The combination of these structural elements makes 2-Azido-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide a promising candidate for further investigation in drug discovery programs.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with biological targets more accurately. These tools have been instrumental in identifying potential lead structures for therapeutic development. In particular, virtual screening approaches have been used to evaluate the binding affinity of 2-Azido-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide to various protein targets, including kinases and transcription factors.
The synthesis of 2-Azido-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the azido group typically requires protection strategies to prevent unwanted side reactions. Additionally, the tetrahydro-2H-thiopyran ring is often synthesized via cyclization reactions or through functionalization of pre-existing thiophene derivatives.
One notable aspect of working with 2-Azido-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide is its reactivity toward nucleophiles due to the electron-withdrawing nature of the azido group. This property has been exploited in various synthetic transformations, including cross-coupling reactions and cycloadditions. Such reactions are fundamental in constructing complex molecular architectures and have been widely used in the synthesis of natural products and drug candidates.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug design. Thiopyran derivatives, in particular, have shown promise as building blocks for novel therapeutics. The structural diversity inherent in these compounds allows for fine-tuning their biological activities by modifying substituents at various positions within the ring system. This flexibility makes 2-Azido-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide a valuable starting point for generating structurally diverse libraries for high-throughput screening.
In conclusion, 2-Azido-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide (CAS No. 2098081-22-0) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features—combining an azido group with a tetrahydro-thiopyran scaffold—make it a versatile intermediate for synthetic chemistry and a promising candidate for further biological evaluation. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly important role in the discovery and development of new medicines.
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